

Physical and chemical properties of Pentaerythrityl Tetrastearate

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An In-depth Technical Guide to the Physical and Chemical Properties of **Pentaerythrityl Tetrastearate**

Introduction

Pentaerythrityl Tetrastearate (PETS) is a tetraester formed from the reaction of pentaerythritol, a polyol, with four molecules of stearic acid.[1] Its chemical structure consists of a central neopentane core with four long-chain fatty acid esters.[1][2] This configuration imparts properties such as high thermal stability, excellent lubricity, and low volatility, making it a valuable compound in various industrial applications.[3] It is commonly utilized as a lubricant and mold release agent in polymer processing, a viscosity-increasing agent and emollient in cosmetics, and has applications as a food contact substance.[2][4][5] This guide provides a comprehensive overview of the core physical and chemical properties of Pentaerythrityl Tetrastearate, along with experimental protocols for its analysis, tailored for researchers, scientists, and drug development professionals.

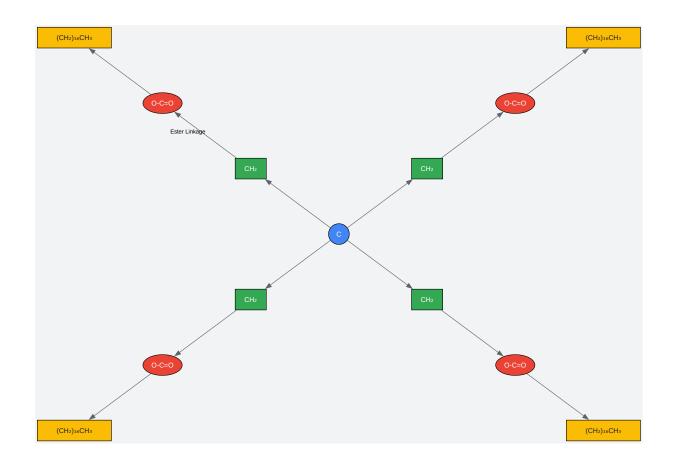
Chemical Identity and Structure

Pentaerythrityl Tetrastearate is a well-defined chemical entity with the following identifiers:

- IUPAC Name: [3-octadecanoyloxy-2,2-bis(octadecanoyloxymethyl)propyl] octadecanoate[6] [7]
- CAS Number: 115-83-3[6][7]



- Molecular Formula: C₇₇H₁₄₈O₈[5][6][7]
- Molecular Weight: Approximately 1202.0 g/mol [8][6][7]
- Synonyms: Pentaerythritol Tetrastearate, PE TETRASTEARATE, Glycolube P[4][6]



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Diagram 1: Molecular Structure of **Pentaerythrityl Tetrastearate**.

Physical Properties

Pentaerythrityl Tetrastearate is typically a white to off-white, hard, waxy solid at room temperature, appearing as beads, pellets, or a powder.[3][4][6][9] Its physical characteristics are summarized in the table below.



Property	Value	Reference(s)
Appearance	White beads, pellets, crystals, or waxy solid	[3][4][6][9]
Melting Point	60 - 66 °C	[3][4][10][11]
Boiling Point	261 °C	[4][6][11]
998.5 ± 60.0 °C at 760 mmHg (estimated)	[10][12]	
Density	0.915 - 0.94 g/cm ³	[3][4][6][11]
Flash Point	247 °C	[3][4][11]
342.4 °C (estimated)	[6][12]	
Refractive Index	1.4428 (at 80°C)	[6]
1.469	[8][4]	
Solubility	Insoluble in water	[6][9]
Soluble in ethanol, benzene, oils, and fats	[3][8][9]	

Chemical Properties and Reactivity Thermal Stability

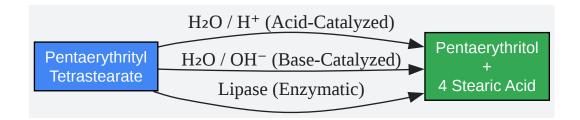
Pentaerythrityl Tetrastearate exhibits good thermal stability and low volatility at high temperatures.[3][8] Thermogravimetric analysis (TGA) has shown that it does not undergo significant weight loss at temperatures up to 350°C. Decomposition begins around 400°C, where a weight loss of about 7% is observed.[3][8] This high stability makes it suitable for high-temperature processes such as polymer extrusion.[4]

Hydrolysis

The four ester linkages in **Pentaerythrityl Tetrastearate** are susceptible to hydrolysis. This reaction, which breaks the ester bonds to yield pentaerythritol and stearic acid, can be catalyzed by acids, bases, or enzymes such as lipases.[1] The stability of formulations



containing this ester can be significantly impacted by pH and the presence of enzymatic activity. The general pathways for hydrolysis are illustrated below.

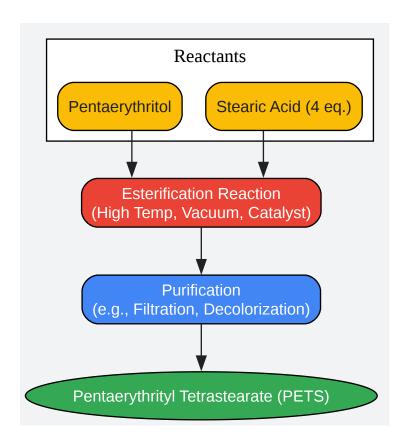


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Diagram 2: Hydrolysis Pathways of **Pentaerythrityl Tetrastearate**.

Synthesis

Pentaerythrityl Tetrastearate is synthesized through the direct esterification of pentaerythritol with four equivalents of stearic acid.[5] The reaction is typically conducted at elevated temperatures under vacuum, often in the presence of an acid catalyst, to drive the reaction towards completion by removing the water byproduct.[13]





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Diagram 3: General Synthesis Workflow for **Pentaerythrityl Tetrastearate**.

Analytical Methodologies and Spectral Data Chromatographic Analysis

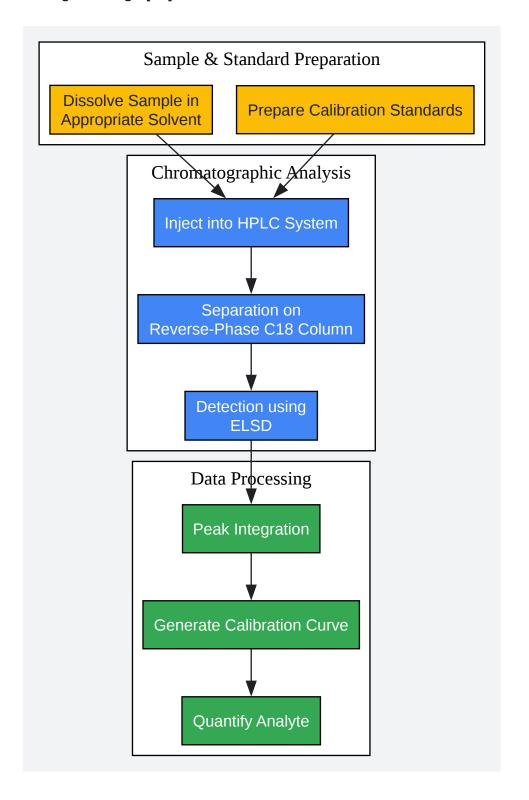
High-Performance Liquid Chromatography (HPLC) is a robust technique for the quantification of **Pentaerythrityl Tetrastearate**. A non-aqueous reverse-phase HPLC method coupled with an Evaporative Light Scattering Detector (ELSD) has been developed and validated for its determination in polymer matrices.[14][15]

This protocol is based on a validated method for the quantification of **Pentaerythrityl Tetrastearate**.[14][15]

- System: A High-Performance Liquid Chromatography system equipped with an Evaporative Light Scattering Detector (ELSD).
- Column: A suitable reverse-phase column, such as a C18 column.[15][16]
- Mobile Phase: A non-aqueous mobile phase is used. For example, a gradient of
 dichloromethane and acetonitrile has been cited for similar compounds.[16] Another method
 specifies a mobile phase of methanol and redistilled water.[15] The choice will depend on the
 specific sample matrix and desired separation.
- Standard Preparation: Prepare a stock solution of **Pentaerythrityl Tetrastearate** reference standard (e.g., 1 mg/mL) in a suitable organic solvent. Create a series of calibration standards by serial dilution (e.g., 0.05 0.2 mg/mL).[14]
- Sample Preparation: Dissolve the sample containing Pentaerythrityl Tetrastearate in the chosen solvent to achieve a concentration within the calibration range.
- Analysis: Inject the standards and samples into the HPLC system.
- Quantification: Construct a calibration curve from the peak areas of the standards.
 Determine the concentration of Pentaerythrityl Tetrastearate in the samples by comparing



their peak areas to the calibration curve. The method has shown good linearity ($R^2 > 0.999$) in the 0.05-0.2 mg/mL range.[14]



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Diagram 4: Workflow for HPLC-ELSD Analysis of **Pentaerythrityl Tetrastearate**.

Spectroscopic Data

Spectroscopic techniques are essential for the structural confirmation of **Pentaerythrityl Tetrastearate**.

- Infrared (IR) Spectroscopy: FTIR spectra are available and can be used to identify the characteristic functional groups. The most prominent feature would be a strong carbonyl (C=O) stretching band from the ester groups, typically around 1735-1750 cm⁻¹.[7][17]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectra
 have been recorded for Pentaerythrityl Tetrastearate.[7][18] The ¹H NMR spectrum would
 show characteristic signals for the methylene protons of the pentaerythritol core and the long
 alkyl chains of the stearate moieties. The ¹³C NMR would similarly show distinct signals for
 the quaternary carbon of the core, the ester carbonyl carbons, and the carbons of the alkyl
 chains.[18]
- Method: Attenuated Total Reflectance (ATR) or preparation of a recrystallized film from a melt.[7]
- Sample Preparation (Melt Film): a. Place a small amount of solid Pentaerythrityl
 Tetrastearate on a salt plate (e.g., KBr or NaCl). b. Gently heat the plate until the sample
 melts into a thin, uniform film. c. Allow the film to cool and recrystallize.
- Data Acquisition: Place the prepared sample in the FTIR spectrometer and acquire the spectrum over the desired range (e.g., 4000-400 cm⁻¹).
- Analysis: Identify the characteristic absorption bands, particularly the ester carbonyl stretch, to confirm the compound's identity.

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